

Adjusting AZ960 concentration for different cell densities

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Compound of Interest

Compound Name: AZ960

Cat. No.: B1684624

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AZ960 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the JAK2 inhibitor, **AZ960**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AZ960**?

AZ960 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).^{[1][2]} It functions by binding to the ATP-binding site of the JAK2 enzyme, preventing the phosphorylation of its downstream targets. This inhibition leads to the induction of growth arrest and apoptosis in cells where the JAK/STAT signaling pathway is constitutively active.^{[1][3]} The inhibitory constant (Ki) for **AZ960** against JAK2 is 0.45 nM.^{[1][4]}

Q2: What is the recommended starting concentration of **AZ960** for cell-based assays?

A recommended starting concentration for cellular use is in the range of 100-500 nM.^[5] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. For instance, in TEL-JAK2 driven Ba/F3 cells, **AZ960** inhibited STAT5 phosphorylation with an average IC₅₀ of 15 nM and potently inhibited cell proliferation with a GI₅₀ of 25 nM.^[6] In the SET-2 human megakaryoblastic cell line, the GI₅₀ for cell proliferation inhibition was 33 nM.^{[1][6]}

Q3: How should I prepare a stock solution of **AZ960**?

AZ960 can be dissolved in DMSO to prepare a stock solution. For example, a 71 mg/mL stock solution in DMSO is equivalent to 200.36 mM.^[1] It is important to use fresh, moisture-free DMSO as moisture can reduce the solubility of the compound.^[1] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline or ddH₂O are recommended to ensure solubility.^{[1][4]}

Q4: Does **AZ960** have off-target effects?

While **AZ960** is highly selective for JAK2, it can inhibit other kinases at higher concentrations. ^[1] At a concentration of 0.1 μ M, **AZ960** was found to inhibit 11 other kinases by more than 50%.^[5] It also shows some activity against JAK3, with a 3-fold selectivity for JAK2 over JAK3.^[1] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to verify that the observed phenotype is due to the inhibition of JAK2.

Troubleshooting Guide

Problem: I am not observing the expected level of growth inhibition with **AZ960**.

- Solution 1: Optimize **AZ960** Concentration. The effective concentration of **AZ960** is cell-line dependent. Perform a dose-response experiment to determine the optimal GI₅₀ for your specific cell model. Refer to the table below for reported GI₅₀ values in different cell lines.
- Solution 2: Verify Cell Seeding Density. Cell density can influence the apparent potency of a compound. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. If you have deviated from established protocols, consider titrating the cell number in conjunction with the **AZ960** concentration.
- Solution 3: Check Compound Stability. Ensure that your **AZ960** stock solution is properly stored at -20°C and has not undergone multiple freeze-thaw cycles.^[2] Prepare fresh dilutions from the stock solution for each experiment.
- Solution 4: Confirm Target Expression and Activation. Verify that your cell line expresses JAK2 and that the JAK/STAT pathway is active. This can be assessed by Western blotting for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5).

Problem: I am observing high background signal in my cell viability assay.

- Solution 1: Adjust Cell Seeding Density. Seeding too many cells can lead to overgrowth and a high background signal. Optimize the cell number to ensure they are in the logarithmic growth phase for the duration of the experiment. For example, SET-2 cells have been plated at 20,000 cells/well, while different TEL-JAK Ba/F3 cells have been plated at 2,000 or 5,000 cells/well in 96-well plates.[1]
- Solution 2: Optimize Assay Incubation Time. The incubation time for viability assays like AlamarBlue should be optimized to ensure the signal is within the linear range of the instrument. A typical incubation is 2 hours at 37°C.[1]
- Solution 3: Use Appropriate Controls. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control to establish the dynamic range of your assay.

Quantitative Data Summary

Table 1: In Vitro Potency of AZ960

Parameter	Value	Target/Cell Line	Reference
Ki	0.45 nM	Recombinant JAK2	[1][4]
IC50 (enzymatic)	<3 nM	Recombinant JAK2	[1]
IC50 (cellular)	15 nM	TEL-JAK2 Ba/F3 (p-STAT5)	[1][6]
GI50	25 nM	TEL-JAK2 Ba/F3	[1][6]
GI50	230 nM	TEL-JAK1 Ba/F3	[1]
GI50	279 nM	TEL-JAK3 Ba/F3	[1]
GI50	214 nM	TEL-Tyk2 Ba/F3	[1]
GI50	33 nM	SET-2	[1][6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using AlamarBlue

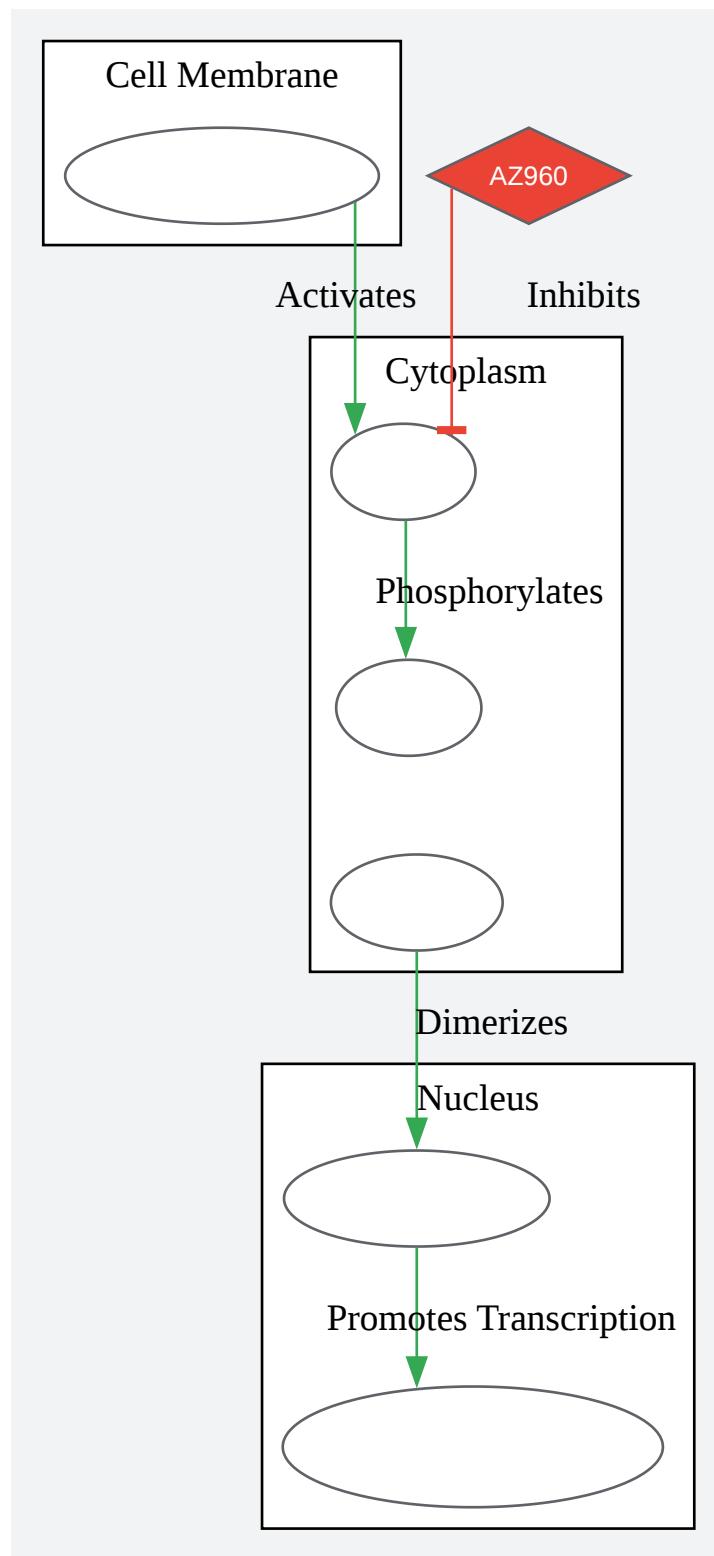
- Cell Seeding:
 - For suspension cells (e.g., SET-2, Ba/F3), plate cells in a 96-well plate at the desired density (e.g., 2,000-20,000 cells/well).[[1](#)]
 - For adherent cells, plate cells and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of **AZ960** in culture medium.
 - Add the desired final concentrations of **AZ960** to the wells. Include a DMSO-only control.
- Incubation:
 - Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.[[1](#)]
- AlamarBlue Addition:
 - Add 10 µL of AlamarBlue reagent to each well.[[1](#)]
 - Incubate for 2-4 hours at 37°C.
- Data Acquisition:
 - Measure fluorescence at an excitation of 545 nm and an emission of 600 nm using a microplate reader.[[1](#)]
- Data Analysis:
 - Normalize the fluorescence readings to the DMSO control and calculate the GI₅₀ value using appropriate software (e.g., GraphPad Prism, Microsoft Excel with XLfit).[[1](#)]

Protocol 2: Western Blotting for Phospho-STAT5

- Cell Treatment:

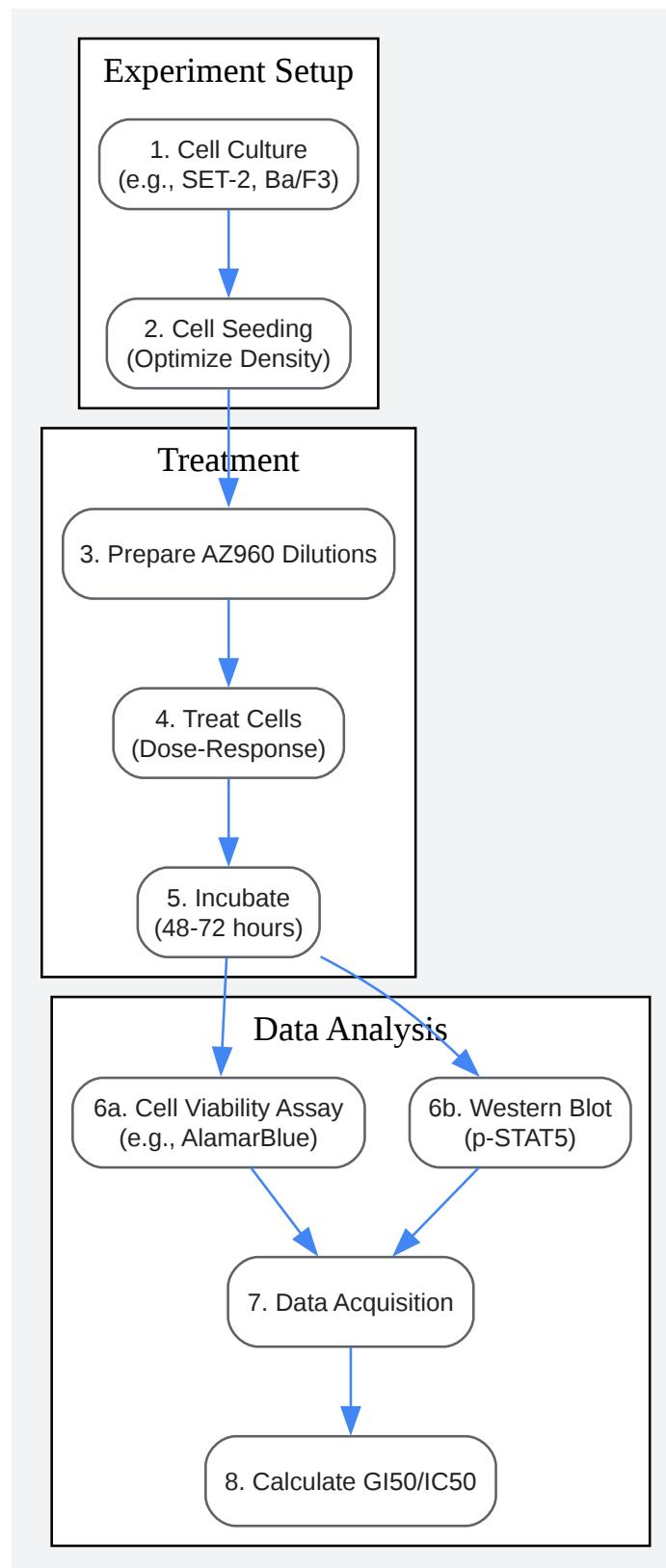
- Plate cells and treat with various concentrations of **AZ960** for the desired time (e.g., 1 hour).[6]
- Cell Lysis:
 - Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

Visualizations



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Caption: The inhibitory effect of **AZ960** on the JAK2/STAT5 signaling pathway.



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Caption: A typical experimental workflow for evaluating **AZ960** efficacy.



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Caption: A logical troubleshooting guide for **AZ960** experiments.

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